![molecular formula C23H20ClN3O4S2 B3412548 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 933025-97-9](/img/structure/B3412548.png)
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
Overview
Description
The compound is a derivative of benzo[e][1,2,4]triazinyl , which are stable free radicals first reported by Blatter in 1968 . These compounds can have their properties modified more widely and more easily through simple substitution changes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR and MS, as has been done for similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and the nature of its substituents. Benzo[e][1,2,4]triazinyl derivatives are known to have a variety of properties depending on their structure .Future Directions
Future research could involve further exploration of the properties and potential applications of this compound and similar compounds. For example, benzo[e][1,2,4]triazinyl derivatives are being explored for applications in functional materials , and 1,2,4-triazole benzoic acid hybrids are being investigated for their potential as anticancer agents .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, such as the one , have been reported to exhibit a wide range of biological activities . These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and modulation of KATP channels and AMPA receptors .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .
Biochemical Pathways
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S2/c1-31-20-12-11-17(13-18(20)24)25-22(28)15-32-23-26-33(29,30)21-10-6-5-9-19(21)27(23)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOYNZCXEVKELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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